![molecular formula C17H22N2O3 B5234590 ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate](/img/structure/B5234590.png)
ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate, also known as E-3810, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a quinoline derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mechanism of Action
The mechanism of action of ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. These pathways are involved in cell proliferation, inflammation, and angiogenesis, which are important processes in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the reduction of inflammatory cytokines and chemokines, the reduction of oxidative stress, and the improvement of endothelial function. These effects are important in the prevention and treatment of various diseases.
Advantages and Limitations for Lab Experiments
Ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate has several advantages for lab experiments, including its high purity and stability, its well-defined chemical structure, and its ability to inhibit multiple signaling pathways. However, ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate, including the optimization of its synthesis method, the evaluation of its pharmacokinetic and pharmacodynamic properties, and the development of its analogs with improved potency and selectivity. Additionally, the therapeutic potential of ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate in other diseases, such as neurodegenerative diseases and metabolic disorders, should be explored.
Synthesis Methods
Ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate has been synthesized using various methods, including the reaction of 8-ethyl-4-chloroquinoline with 2-hydroxypropylamine and ethyl chloroformate, and the reaction of 8-ethyl-4-hydroxyquinoline with 2-(chloromethyl)oxirane and ethyl chloroformate. These methods have been optimized to produce high yields of ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate with good purity.
Scientific Research Applications
Ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In inflammation research, ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In cardiovascular research, ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate has been shown to reduce the formation of atherosclerotic plaques and improve endothelial function.
properties
IUPAC Name |
ethyl 8-ethyl-4-(2-hydroxypropylamino)quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-4-12-7-6-8-13-15(12)19-10-14(17(21)22-5-2)16(13)18-9-11(3)20/h6-8,10-11,20H,4-5,9H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAIYHMIAAWMQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)OCC)NCC(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]quinoline-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.